molecular formula C18H20N2O3 B5911210 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5911210
M. Wt: 312.4 g/mol
InChI Key: UWBKLOOWYKPXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, also known as A-85380, is a synthetic compound that belongs to the tetrahydroisoquinoline family. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Mechanism of Action

2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline binds to nicotinic acetylcholine receptors in the brain, which are responsible for the release of neurotransmitters such as dopamine and serotonin. By binding to these receptors, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can increase the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can improve cognitive function and memory in animal models. It has also been shown to have a positive effect on mood and anxiety levels. Additionally, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively bind to nicotinic acetylcholine receptors, which allows for more targeted research. However, one limitation is that its effects may differ between animal models and humans, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

1. Further research into the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Investigating the effect of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on different types of nicotinic acetylcholine receptors.
3. Studying the long-term effects of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on cognitive function and memory.
4. Investigating the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of other addiction disorders, such as opioid addiction.
5. Developing more selective and potent analogs of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline for potential therapeutic use.

Synthesis Methods

The synthesis of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-acetyl-1,2,3,4-tetrahydroisoquinoline and 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use as a therapeutic agent in the treatment of various neurological disorders. Its ability to bind to nicotinic acetylcholine receptors in the brain has been shown to have a positive effect on cognitive function and memory. It has also been studied for its potential use in the treatment of nicotine addiction, as it can mimic the effects of nicotine without the harmful side effects associated with smoking.

properties

IUPAC Name

1-(6,7-dimethoxy-1-pyridin-3-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(21)20-8-6-13-9-16(22-2)17(23-3)10-15(13)18(20)14-5-4-7-19-11-14/h4-5,7,9-11,18H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBKLOOWYKPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CN=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 1,2,3,4-tetrahydro-2-acetyl-6,7-dimethoxy-1-(3-pyridyl)-

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